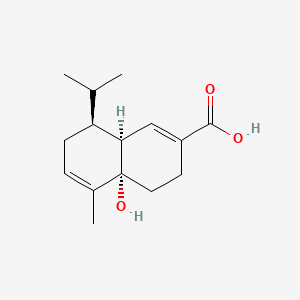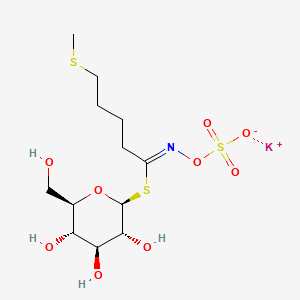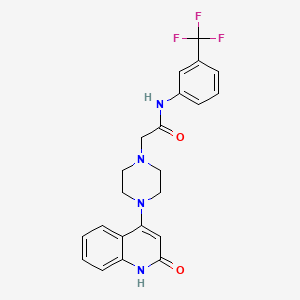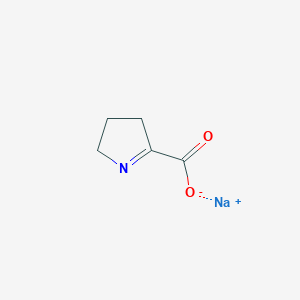
Pyrroline-5-carboxylate (sodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrroline-5-carboxylate (sodium) is a derivative of pyrroline-5-carboxylate, an intermediate in the biosynthesis and degradation of proline and arginine. This compound plays a crucial role in various metabolic pathways and is involved in the regulation of cellular functions. Pyrroline-5-carboxylate (sodium) is particularly significant in the context of proline metabolism, where it serves as a precursor to proline, an amino acid essential for protein synthesis and cellular stress responses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pyrroline-5-carboxylate (sodium) can be synthesized through the enzymatic conversion of glutamate to pyrroline-5-carboxylate via the action of pyrroline-5-carboxylate synthetase. This enzyme catalyzes the phosphorylation of glutamate and the reduction of γ-glutamylphosphate to glutamate-5-semialdehyde, which spontaneously cyclizes to form pyrroline-5-carboxylate .
Industrial Production Methods: Industrial production of pyrroline-5-carboxylate (sodium) typically involves the fermentation of microorganisms engineered to overexpress pyrroline-5-carboxylate synthetase. This biotechnological approach ensures high yields and cost-effective production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Pyrroline-5-carboxylate (sodium) undergoes various chemical reactions, including:
Oxidation: Conversion to proline via pyrroline-5-carboxylate reductase.
Reduction: Formation of glutamate-5-semialdehyde.
Substitution: Reactions with nucleophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: NAD(P)H as a reducing agent.
Reduction: Enzymatic conditions with pyrroline-5-carboxylate reductase.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products:
Proline: Via enzymatic reduction.
Glutamate-5-semialdehyde: Via hydrolysis.
Substituted derivatives: Depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Pyrroline-5-carboxylate (sodium) has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of proline and other amino acids.
Biology: Studied for its role in proline metabolism and its impact on cellular stress responses.
Industry: Utilized in the production of proline-rich peptides and proteins for various industrial applications.
Wirkmechanismus
Pyrroline-5-carboxylate (sodium) exerts its effects primarily through its role in proline metabolism. It is converted to proline by pyrroline-5-carboxylate reductase, which uses NAD(P)H as a cofactor. Proline, in turn, plays a critical role in maintaining cellular redox balance, protein synthesis, and stress responses. The regulation of proline levels by pyrroline-5-carboxylate (sodium) impacts various cellular pathways, including those involved in cell growth, apoptosis, and oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Glutamate-5-semialdehyde: An intermediate in the same metabolic pathway.
Proline: The final product of pyrroline-5-carboxylate reduction.
Ornithine: Another precursor in proline biosynthesis.
Uniqueness: Pyrroline-5-carboxylate (sodium) is unique due to its dual role as both a precursor and an intermediate in proline metabolism. Its ability to undergo various chemical reactions and its involvement in critical cellular processes make it a compound of significant interest in both basic and applied research .
Eigenschaften
Molekularformel |
C5H6NNaO2 |
|---|---|
Molekulargewicht |
135.10 g/mol |
IUPAC-Name |
sodium;3,4-dihydro-2H-pyrrole-5-carboxylate |
InChI |
InChI=1S/C5H7NO2.Na/c7-5(8)4-2-1-3-6-4;/h1-3H2,(H,7,8);/q;+1/p-1 |
InChI-Schlüssel |
QKIMVEBDSSQQKE-UHFFFAOYSA-M |
Kanonische SMILES |
C1CC(=NC1)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(5,6-Dimethoxy-1,3-dihydroisoindol-2-yl)butyl]-4-(2-fluoroethoxy)indole](/img/structure/B12364015.png)
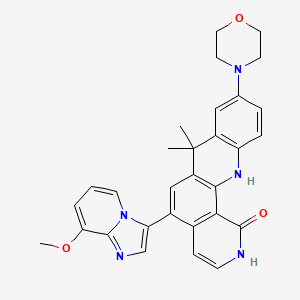

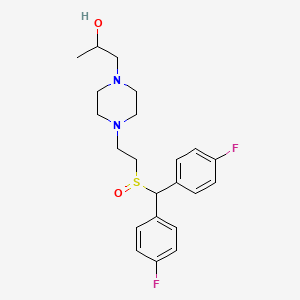
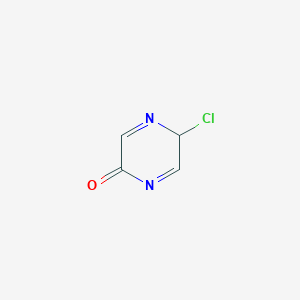
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxybutanethioate](/img/structure/B12364054.png)
![2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2S)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B12364060.png)
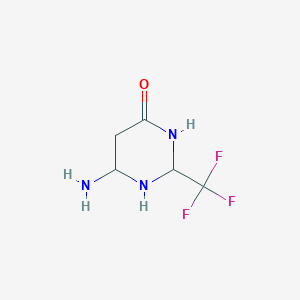
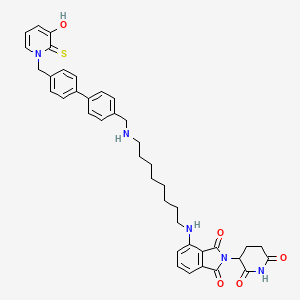
![[(3aS,4S,5S,6aR)-4-(6-bromopyridazin-3-yl)oxy-5-fluoro-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-(6,7-dihydro-4H-thieno[3,2-c]pyran-2-yl)methanone](/img/structure/B12364083.png)
![(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-1,1,2,2-tetradeuterio-N-methylpropan-1-amine;hydrochloride](/img/structure/B12364085.png)
